molecular formula C38H26N4 B12539230 3,3'-([1,1'-Biphenyl]-4,4'-diyl)bis(2-phenylimidazo[1,2-a]pyridine) CAS No. 849637-43-0

3,3'-([1,1'-Biphenyl]-4,4'-diyl)bis(2-phenylimidazo[1,2-a]pyridine)

Katalognummer: B12539230
CAS-Nummer: 849637-43-0
Molekulargewicht: 538.6 g/mol
InChI-Schlüssel: VIZBFTCXNKSOEC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,3’-([1,1’-Biphenyl]-4,4’-diyl)bis(2-phenylimidazo[1,2-a]pyridine): is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse applications in medicinal chemistry, material science, and organic synthesis due to their unique structural properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-([1,1’-Biphenyl]-4,4’-diyl)bis(2-phenylimidazo[1,2-a]pyridine) typically involves the cyclization of substituted 2-aminopyridines with substituted phenacyl bromides. This reaction is often catalyzed by bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in a green solvent like aqueous ethanol . The reaction conditions are generally mild, occurring at room temperature, and the yields range from moderate to high (65-94%) .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalable synthesis of imidazo[1,2-a]pyridines generally involves similar cyclization reactions, often optimized for higher yields and purity .

Analyse Chemischer Reaktionen

Types of Reactions: 3,3’-([1,1’-Biphenyl]-4,4’-diyl)bis(2-phenylimidazo[1,2-a]pyridine) can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields hydroxylated derivatives, while reduction can produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: In biology and medicine, derivatives of imidazo[1,2-a]pyridines have shown promise as pharmaceutical agents. They exhibit a range of biological activities, including antibacterial, antiviral, and anticancer properties .

Industry: In industry, these compounds are used in the development of new materials, such as fluorescent and phosphorescent materials, due to their unique electronic properties .

Wirkmechanismus

The mechanism of action of 3,3’-([1,1’-Biphenyl]-4,4’-diyl)bis(2-phenylimidazo[1,2-a]pyridine) involves its interaction with specific molecular targets. These targets often include enzymes or receptors that play crucial roles in biological processes. The compound can modulate the activity of these targets, leading to various therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 3,3’-([1,1’-Biphenyl]-4,4’-diyl)bis(2-phenylimidazo[1,2-a]pyridine) is unique due to its biphenyl core, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new materials and pharmaceuticals .

Eigenschaften

CAS-Nummer

849637-43-0

Molekularformel

C38H26N4

Molekulargewicht

538.6 g/mol

IUPAC-Name

2-phenyl-3-[4-[4-(2-phenylimidazo[1,2-a]pyridin-3-yl)phenyl]phenyl]imidazo[1,2-a]pyridine

InChI

InChI=1S/C38H26N4/c1-3-11-29(12-4-1)35-37(41-25-9-7-15-33(41)39-35)31-21-17-27(18-22-31)28-19-23-32(24-20-28)38-36(30-13-5-2-6-14-30)40-34-16-8-10-26-42(34)38/h1-26H

InChI-Schlüssel

VIZBFTCXNKSOEC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)C4=CC=C(C=C4)C5=CC=C(C=C5)C6=C(N=C7N6C=CC=C7)C8=CC=CC=C8

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.